molecular formula C16H14N2 B14330678 N~1~-Phenylnaphthalene-1,2-diamine CAS No. 110222-91-8

N~1~-Phenylnaphthalene-1,2-diamine

Cat. No.: B14330678
CAS No.: 110222-91-8
M. Wt: 234.29 g/mol
InChI Key: WAYQHSQVSBNKFB-UHFFFAOYSA-N
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Description

N¹-Phenylnaphthalene-1,2-diamine (CAS: 110222-91-8, PubChem ID: 15930844) is an aromatic diamine featuring a naphthalene core substituted with a phenyl group at the N¹-position. Its molecular formula is C₁₆H₁₄N₂, with a molar mass of 234.12 g/mol . Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 2 each.
  • XLogP3: 4 (indicating moderate lipophilicity).
  • Topological polar surface area (TPSA): 38 Ų .
    The compound’s extended aromatic system and dual amine groups make it a candidate for applications in organic synthesis, coordination chemistry, and materials science.

Properties

CAS No.

110222-91-8

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

1-N-phenylnaphthalene-1,2-diamine

InChI

InChI=1S/C16H14N2/c17-15-11-10-12-6-4-5-9-14(12)16(15)18-13-7-2-1-3-8-13/h1-11,18H,17H2

InChI Key

WAYQHSQVSBNKFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC3=CC=CC=C32)N

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material : 1-Bromo-2-aminonaphthalene.
  • Coupling Reaction : React with aniline in the presence of Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C for 24 hours.
  • Second Amination : Introduce the second amine via nucleophilic substitution or catalytic hydrogenation.

Key Data:

Parameter Value
Yield 65–78%
Catalyst Loading 2 mol% Pd(OAc)₂
Reaction Time 24–36 hours

Advantages : High regioselectivity; compatible with diverse aryl amines.
Limitations : Requires halogenated precursors and inert conditions.

Reductive Amination of 1-Nitro-2-phenylaminonaphthalene

This two-step process reduces a nitro group to an amine while retaining the phenyl substituent.

Procedure:

  • Nitration : Introduce a nitro group at the 1-position of 2-phenylaminonaphthalene using HNO₃/H₂SO₄.
  • Reduction : Reduce the nitro group with H₂/Pd/C in ethanol at 50°C.

Key Data:

Parameter Value
Reduction Yield 85–92%
Catalyst 10% Pd/C (0.5 wt%)
Reaction Time 6–8 hours

Advantages : High functional group tolerance; scalable.
Limitations : Requires careful control of nitration regiochemistry.

Mannich Reaction with Naphthol Derivatives

The Mannich reaction constructs the diamine framework via a three-component condensation.

Procedure:

  • Condensation : React 1-naphthol with formaldehyde and phenylamine in ethanol/water at 70°C.
  • Reduction : Hydrogenate the intermediate Mannich base using Raney Ni at 2 MPa H₂.

Key Data:

Parameter Value
Condensation Yield 70–80%
Reduction Yield 90–95%
Total Yield 63–76%

Advantages : One-pot potential; inexpensive reagents.
Limitations : Competing side reactions require precise stoichiometry.

Direct Amination Using Hydroxylamine Salts

A one-step method leveraging hydroxylamine to install both amine groups.

Procedure:

  • Reaction : Heat naphthalene with hydroxylamine hydrochloride and NH₄VO₃ in acetic acid/water at 80°C for 6 hours.
  • Phenylation : Introduce the phenyl group via Ullmann coupling with iodobenzene.

Key Data:

Parameter Value
Diamine Yield 68–75%
Phenylation Yield 60–65%
Catalyst NH₄VO₃ (5 mol%)

Advantages : Short synthetic route; green solvent system.
Limitations : Moderate yields for phenylation step.

Multi-Step Synthesis from Tetralone Derivatives

This route builds the naphthalene core from cyclic ketone precursors.

Procedure:

  • Dehydrogenation : Convert 5-amino-1-tetralone to 1-amino-5-nitronaphthalene using Pd/C.
  • Amination : React with phenylboronic acid under Suzuki conditions.
  • Reduction : Reduce nitro groups with SnCl₂/HCl.

Key Data:

Parameter Value
Total Yield 40–52%
Key Intermediate 5-Nitro-1-tetralone

Advantages : Flexible substitution patterns.
Limitations : Lengthy sequence; low overall yield.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Complexity
Buchwald–Hartwig 65–78 High Moderate High
Reductive Amination 85–92 Medium High Medium
Mannich Reaction 63–76 Low High Low
Direct Amination 60–65 Low Moderate Medium
Tetralone Synthesis 40–52 High Low High

Chemical Reactions Analysis

Types of Reactions

N~1~-Phenylnaphthalene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert nitro groups to amine groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzimidazoles, benzotriazoles, and other heterocyclic compounds .

Scientific Research Applications

N~1~-Phenylnaphthalene-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-Phenylnaphthalene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1 summarizes the structural and physical properties of N¹-Phenylnaphthalene-1,2-diamine and related diamines:

Compound Name Molecular Formula Molar Mass (g/mol) H-Bond Donors/Acceptors XLogP3 TPSA (Ų) CAS Number
N¹-Phenylnaphthalene-1,2-diamine C₁₆H₁₄N₂ 234.12 2/2 4 38 110222-91-8
1,2-Diaminonaphthalene C₁₀H₁₀N₂ 158.21 2/2 1.8 52 938-25-0
N-Phenylethylenediamine C₈H₁₂N₂ 136.19 2/2 0.9 52 1664-40-0
N¹,N¹-Dimethylbenzene-1,2-diamine C₈H₁₂N₂ 136.19 1/2 0.7 35 2836-03-5
N¹,N¹-Dimethyl-1-phenyl-1,2-ethanediamine C₁₀H₁₆N₂ 164.25 1/2 1.5 35 N/A

Key Observations :

  • Aromaticity : N¹-Phenylnaphthalene-1,2-diamine has the largest aromatic system, contributing to its higher molar mass and lipophilicity (XLogP3 = 4 vs. ≤1.8 for others).
  • Hydrogen Bonding: The compound shares similar H-bonding capacity with 1,2-Diaminonaphthalene and N-Phenylethylenediamine but differs from dimethyl-substituted derivatives (e.g., N¹,N¹-Dimethylbenzene-1,2-diamine), which have fewer H-bond donors.
  • TPSA: Lower TPSA (38 Ų) compared to 1,2-Diaminonaphthalene (52 Ų) suggests reduced polarity, impacting solubility and intermolecular interactions .

Stability and Commercial Considerations

  • N¹-Phenylnaphthalene-1,2-diamine: Limited commercial availability (as of 2025) due to synthetic complexity and purification challenges .

Q & A

Q. Table 1. Spectral Benchmarks for Diamine Derivatives

TechniqueKey SignalsReference
IRNH stretch: 3350–3400 cm⁻¹
¹H NMRNH (broad, ~2H), CH₂ (singlet)
SC-XRDBond angles: 109.5° (sp³), 120° (aromatic)

Q. Table 2. Toxicological Inclusion Criteria

ParameterDetailsSource
SpeciesHumans, rodents
ExposureInhalation, oral, dermal
EndpointsHepatic, renal, DNA damage

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